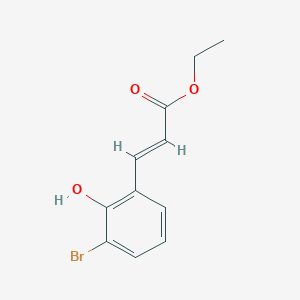![molecular formula C8H11NO2 B11760122 2-Azaspiro[3.5]nonane-1,7-dione](/img/structure/B11760122.png)
2-Azaspiro[3.5]nonane-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[3.5]nonane-1,7-dione is a spirocyclic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework. The spirocyclic motif is known for its rigidity and three-dimensional shape, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.5]nonane-1,7-dione can be achieved through several methods. One common approach involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines . This method yields enantiomerically and diastereomerically pure 1-substituted 2-azaspiro compounds. The reaction typically proceeds with high efficiency and selectivity under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide services for the bulk manufacturing and sourcing of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azaspiro[3.5]nonane-1,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents like hydrogen gas. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclizations using Oxone® can yield spirocyclic oxetanes .
Aplicaciones Científicas De Investigación
2-Azaspiro[3.5]nonane-1,7-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Azaspiro[3.5]nonane-1,7-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound’s spirocyclic structure enables efficient binding to enzyme active sites, such as NQO1. This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
2-Oxa-7-azaspiro[3.5]nonane: This compound shares a similar spirocyclic structure but includes an oxygen atom in the ring.
2,2-Dimethoxy-7-azaspiro[3.5]nonane: This compound features methoxy groups attached to the spirocyclic framework.
2-Azaspiro[4.4]nonane: This compound has a larger spirocyclic ring system, providing different chemical properties and reactivity.
Uniqueness: 2-Azaspiro[3.5]nonane-1,7-dione stands out due to its specific spirocyclic structure incorporating a nitrogen atom, which imparts unique rigidity and three-dimensionality. This makes it particularly valuable in the design of molecules with specific spatial arrangements and binding properties .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-azaspiro[3.5]nonane-3,7-dione |
InChI |
InChI=1S/C8H11NO2/c10-6-1-3-8(4-2-6)5-9-7(8)11/h1-5H2,(H,9,11) |
Clave InChI |
HSWBBKGIVBKSQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1=O)CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


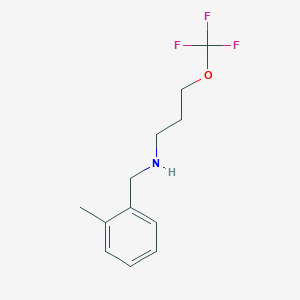
![N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B11760049.png)
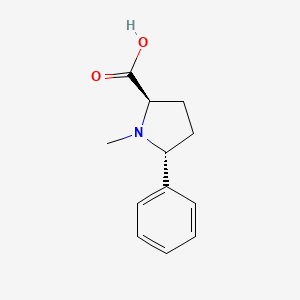
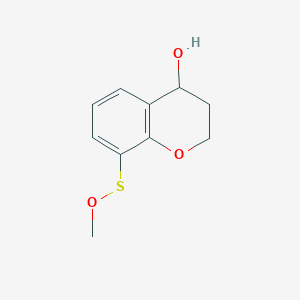
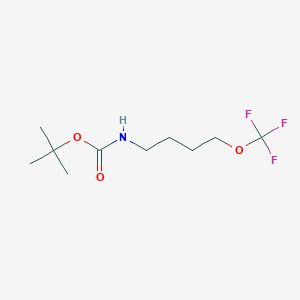
![(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B11760075.png)
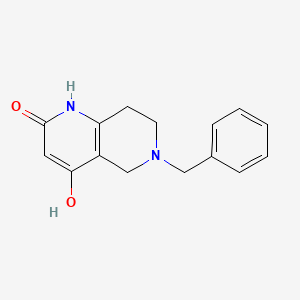
![2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11760087.png)
![4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11760097.png)
![2-[2-(Furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B11760100.png)
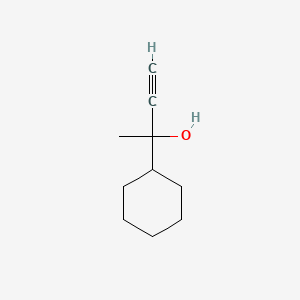
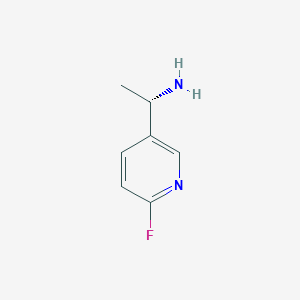
![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B11760115.png)
